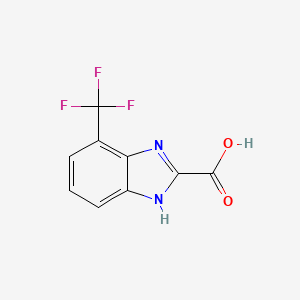

1h-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)-

Description

1H-Benzimidazole-2-carboxylic acid derivatives are a class of heterocyclic compounds with significant pharmacological and industrial relevance due to their structural versatility and bioactivity. The 7-(trifluoromethyl) substitution (hereafter referred to as 7-TFMB) introduces a strong electron-withdrawing group, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and hydrophobic effects.

The trifluoromethyl (-CF₃) group is known to improve bioavailability and binding affinity in drug candidates by modulating electronic and steric properties.

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUFZNQIGYCQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- typically involves the condensation of 1,2-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. One common method includes the reaction of 1,2-phenylenediamine with trifluoroacetic acid in the presence of a dehydrating agent . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5 and 6 positions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Benzimidazole derivatives are known for their diverse pharmacological activities. The compound in focus has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1H-benzimidazole-2-carboxylic acid derivatives possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .

- Anticancer Properties : The compound has been investigated for its antiproliferative effects against cancer cell lines. A study highlighted that certain substituted benzimidazoles exhibited strong inhibition of cell growth in breast cancer cell lines (MDA-MB-231), suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : The anti-inflammatory activity of benzimidazole derivatives has been well-documented. For example, compounds derived from 1H-benzimidazole-2-carboxylic acid have been tested in rat models and shown to reduce edema significantly at doses as low as 100 mg/kg .

Agricultural Applications

The benzimidazole structure is also relevant in agricultural chemistry:

- Pesticidal Properties : Compounds like 1H-benzimidazole-2-carboxylic acid have been studied for their potential use as pesticides. Their ability to inhibit fungal growth makes them suitable candidates for agricultural applications, particularly against crop pathogens .

Materials Science Applications

In materials science, the coordination chemistry of benzimidazole derivatives has been explored:

- Lanthanide Coordination Compounds : The synthesis of lanthanide coordination polymers using 1H-benzimidazole-2-carboxylic acid as a ligand has been reported. These compounds exhibit interesting luminescent properties that can be utilized in optoelectronic devices .

Table 1: Summary of Biological Activities of 1H-Benzimidazole Derivatives

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzimidazole-2-carboxylic acid derivatives, emphasizing substituent effects on properties:

*Calculated based on analogous compounds; †Estimated using fragment-based methods (e.g., Hansch approach).

Pharmacological and Physicochemical Properties

- Lipophilicity : The -CF₃ group increases LogP values compared to -Cl or -OCH₃, enhancing membrane permeability. For instance, 5-TFMB has a LogP of ~2.5, whereas 6-chloro derivatives exhibit lower LogP (~1.8) .

- Hydrogen Bonding: Carboxylic acid groups enable strong hydrogen-bonding interactions, critical for protein binding.

Biological Activity

1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- is a significant compound within the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of 1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- is characterized by a benzimidazole ring with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 7-position. This unique configuration enhances its biological activity by influencing solubility and interaction with biological targets.

Biological Activity Overview

1H-Benzimidazole derivatives have been extensively studied for their pharmacological properties, including:

- Antimicrobial Activity : Exhibits potent activity against various bacterial strains.

- Antiparasitic Activity : Effective against protozoan parasites.

- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Shows promise in reducing inflammation in animal models.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antimicrobial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- | 12.5 | Staphylococcus aureus |

| Standard (Ampicillin) | 25 | Staphylococcus aureus |

| Standard (Ciprofloxacin) | 50 | Escherichia coli |

These results demonstrate that the compound has comparable or superior antimicrobial activity to established antibiotics .

Antiparasitic Activity

The compound has shown significant efficacy against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies reveal that it outperforms traditional treatments like albendazole.

| Compound | IC50 (µM) | Parasite |

|---|---|---|

| 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- | <0.01 | Giardia intestinalis |

| Albendazole | 0.210 | Trichomonas vaginalis |

This highlights its potential as a new therapeutic agent in treating parasitic infections .

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U87). The results indicate that it significantly inhibits cell proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1H-Benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- | 25.72 ± 3.95 | MDA-MB-231 |

| Standard (Doxorubicin) | 45.2 ± 13.0 | U87 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

The biological activity of 1H-benzimidazole-2-carboxylic acid, 7-(trifluoromethyl)- is attributed to its ability to interact with specific molecular targets:

- Microtubule Inhibition : Similar to other benzimidazoles, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, inhibiting their function and affecting metabolic pathways.

Case Studies

- Anti-inflammatory Study : Thakurdesai et al. synthesized several benzimidazole derivatives and tested their anti-inflammatory effects in a carrageenan-induced rat paw edema model. The results indicated significant reduction in edema at doses of 100 mg/kg and higher.

- Antiviral Activity : A series of benzimidazole derivatives were evaluated for antiviral activity against HSV-1 and HCMV. Compounds demonstrated varying levels of inhibition, with some achieving over 90% inhibition at specific concentrations .

Q & A

Basic: What are the key synthetic routes for synthesizing 1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)-, and what experimental conditions are critical for optimizing yield?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, trifluoromethyl groups can be introduced using halogen-exchange reactions with trifluoromethylating agents (e.g., CF₃I or CF₃Cu). Key steps include:

- Cyclization of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions (e.g., polyphosphoric acid) .

- Coupling reactions with trifluoromethyl-containing intermediates, often requiring anhydrous solvents (e.g., DMF) and catalysts like cesium carbonate .

- Purification via reverse-phase column chromatography (C18 silica) with acetonitrile/water gradients to isolate the product .

Critical factors for yield optimization include temperature control (60–80°C for cyclization), stoichiometric ratios of trifluoromethyl reagents, and inert atmosphere (N₂) to prevent side reactions .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., m/z 230.14 for the parent ion) and purity. Retention times (e.g., 1.57–1.697 minutes under SMD-TFA05 conditions) help identify derivatives .

- ¹H/¹³C NMR: The trifluoromethyl (CF₃) group appears as a singlet near δ 120–125 ppm in ¹³C NMR. Benzimidazole protons resonate as doublets in aromatic regions (δ 7.0–8.5 ppm) .

- HPLC: Reverse-phase columns with formic acid/acetonitrile gradients resolve impurities, ensuring >95% purity for pharmacological studies .

Advanced: What role does the trifluoromethyl group play in the compound’s reactivity and supramolecular interactions?

Methodological Answer:

The CF₃ group enhances electron-withdrawing effects , stabilizing the benzimidazole core and influencing:

- Hydrogen bonding: The carboxylic acid at position 2 acts as a hydrogen bond donor, while CF₃ at position 7 alters electron density, affecting crystal packing .

- Pharmacological activity: In related compounds (e.g., Azilsartan derivatives), CF₃ improves metabolic stability and target binding via hydrophobic interactions .

- Solubility: CF₃ reduces aqueous solubility but enhances lipid membrane permeability, critical for drug design .

Advanced: How can hydrogen bonding patterns be analyzed in the crystal structure of this compound?

Methodological Answer:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonds (e.g., O–H···N or O–H···O) are identified using distance (2.6–3.0 Å) and angle (>120°) criteria .

- Graph-set analysis: Classify hydrogen bond motifs (e.g., R₂²(8) rings) to understand supramolecular architectures. Tools like Mercury (CCDC) visualize interactions .

- Thermal ellipsoids: Assess positional disorder of the CF₃ group, which may complicate refinement .

Advanced: What computational methods predict this compound’s physicochemical properties and stability?

Methodological Answer:

- DFT (Density Functional Theory): Calculate electrostatic potentials to predict hydrogen bond donor/acceptor sites. B3LYP/6-31G(d) basis sets are standard .

- QSPR (Quantitative Structure-Property Relationship): Correlate logP (1.196) and PSA (75.21 Ų) with solubility and permeability .

- Molecular dynamics (MD): Simulate solvation effects in water/DMSO to assess stability under physiological conditions .

Basic: What are the common functional groups in this compound, and how do they influence derivatization?

Methodological Answer:

- Carboxylic acid (position 2): Enables esterification or amidation for prodrug development. Activation with EDC/HOBt is typical .

- Benzimidazole core: Aromatic nitrogen atoms participate in coordination chemistry (e.g., metal complexes for catalysis) .

- Trifluoromethyl (position 7): Resistant to metabolic oxidation, making it a priority site for radiofluorination (¹⁸F labeling) in PET imaging .

Advanced: How are data contradictions resolved during crystallographic refinement of this compound?

Methodological Answer:

- Twinned data: Use SHELXL’s TWIN/BASF commands to model overlapping lattices. High-resolution data (>1.0 Å) reduces ambiguity .

- Disordered CF₃ groups: Apply isotropic displacement parameters and restraints (ISOR/DFIX) to refine atomic positions .

- Validation tools: Check R-factors (R₁ < 0.05) and residual density maps (<0.5 eÅ⁻³) using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.